molecular formula C10H18O B094008 p-Menth-3-en-9-ol CAS No. 15714-10-0

p-Menth-3-en-9-ol

Cat. No. B094008
CAS RN: 15714-10-0
M. Wt: 154.25 g/mol
InChI Key: KFUIAXXMGXAVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Menth-3-en-9-ol, also known as menthol, is a cyclic monoterpene alcohol that is commonly used in various industries such as food, cosmetics, and pharmaceuticals. Menthol is known for its cooling and soothing properties, which make it a popular ingredient in products such as cough drops, toothpaste, and muscle rubs. In recent years, there has been an increasing interest in the scientific research of menthol due to its potential health benefits and therapeutic applications.

Mechanism Of Action

The mechanism of action of p-Menth-3-en-9-ol is complex and involves multiple pathways in the body. One of the primary mechanisms of action is the activation of the TRPM8 ion channel, which is involved in the sensation of cold and pain. Activation of this channel leads to a cooling sensation and a reduction in pain and inflammation.
Menthol also has an affinity for the mu-opioid receptor, which is involved in the modulation of pain. Activation of this receptor can lead to a reduction in pain and an increase in pain tolerance.

Biochemical And Physiological Effects

Menthol has been shown to have a variety of biochemical and physiological effects in the body. One of the primary effects is its ability to activate the TRPM8 ion channel, which leads to a cooling sensation and a reduction in pain and inflammation.
Menthol has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. In addition, p-Menth-3-en-9-ol has been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using p-Menth-3-en-9-ol in lab experiments is its availability and low cost. Menthol is a widely used compound that can be easily synthesized or purchased from commercial suppliers.
However, one of the limitations of using p-Menth-3-en-9-ol in lab experiments is its potential for toxicity at high doses. Menthol has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the scientific research of p-Menth-3-en-9-ol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Menthol has been shown to have neuroprotective effects, which can help to prevent the degeneration of neurons in these conditions.
Another area of interest is the potential use of p-Menth-3-en-9-ol in the development of new analgesic drugs. The activation of the TRPM8 ion channel by p-Menth-3-en-9-ol has been shown to be an effective method for the relief of pain, and further research in this area could lead to the development of new and more effective pain medications.
Conclusion
In conclusion, p-Menth-3-en-9-ol (p-Menth-3-en-9-ol) is a widely used compound with many potential therapeutic applications. Its ability to activate the TRPM8 ion channel and its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand the mechanisms of action of p-Menth-3-en-9-ol and its potential applications in various fields of medicine.

Synthesis Methods

Menthol can be synthesized through various methods, including the hydrogenation of thymol or the isomerization of limonene. One of the most commonly used methods for the synthesis of p-Menth-3-en-9-ol is the fractional distillation of peppermint oil. This method involves the extraction of peppermint oil from the leaves of the plant followed by the distillation of the oil to separate the p-Menth-3-en-9-ol from other components.

Scientific Research Applications

Menthol has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most well-known applications of p-Menth-3-en-9-ol is its use as a topical analgesic for the relief of pain and inflammation. Menthol has been shown to activate the TRPM8 ion channel, which is involved in the sensation of cold and pain. This activation leads to a cooling sensation and a reduction in pain and inflammation.
In addition to its analgesic properties, p-Menth-3-en-9-ol has also been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Menthol has been shown to have bronchodilatory effects, which can help to improve airflow and reduce symptoms in patients with these conditions.

properties

CAS RN

15714-10-0

Product Name

p-Menth-3-en-9-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexen-1-yl)propan-1-ol

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h5,8-9,11H,3-4,6-7H2,1-2H3

InChI Key

KFUIAXXMGXAVHN-UHFFFAOYSA-N

SMILES

CC1CCC(=CC1)C(C)CO

Canonical SMILES

CC1CCC(=CC1)C(C)CO

Origin of Product

United States

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